molecular formula C8H12N2 B1267147 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile CAS No. 3597-66-8

2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile

Cat. No.: B1267147
CAS No.: 3597-66-8
M. Wt: 136.19 g/mol
InChI Key: KHIAKCIMIJQSIO-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile is a bicyclic compound featuring a cyclopentene ring substituted with an amino group, two methyl groups at the 3-position, and a nitrile group at the 1-position. For instance, reactions involving amino-substituted aldehydes with ketones like dimedone (as seen in ) or multi-step functionalization of cyclopentene scaffolds () could be adapted .

Properties

IUPAC Name

2-amino-3,3-dimethylcyclopentene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2)4-3-6(5-9)7(8)10/h3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIAKCIMIJQSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C1N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301865
Record name 2-amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-66-8
Record name NSC146797
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylcyclopentanone with ammonia and a cyanide source, such as sodium cyanide, under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated cyclopentene derivatives.

Scientific Research Applications

2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile, enabling a systematic comparison of their properties, synthesis, and applications.

(5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (Compound 5, )

  • Molecular Formula: C₈H₈F₂NO₂
  • Key Features: Cyclopentene backbone with amino and carboxylic acid groups. Difluoromethylenyl substituent introduces electronegativity and metabolic stability.
  • Synthesis : Achieved via oxidation and acid-mediated deprotection (92–96% yields), purified using ion-exchange and reverse-phase chromatography .
  • Applications : Likely explored as a bioactive molecule due to its stereospecificity and fluorine-enhanced pharmacokinetics.

3-Amino-1-propene-1,1,3-tricarbonitrile (CAS 868-54-2, )

  • Molecular Formula : C₆H₃N₄
  • Safety : Classified as hazardous (irritant, environmental toxicity) with strict handling protocols .
  • Applications: Used in polymer chemistry and as a crosslinking agent due to its multiple cyano groups .

(E)-2-Amino-4-(3,3-dimethyl-2-oxobutylidene)-1-[2-(2-hydroxyethoxy)ethyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile ()

  • Molecular Formula : C₁₈H₂₆N₄O₃
  • Key Features: Dihydropyridine core with nitrile, amino, and ether-linked hydroxyethyl groups. Extended conjugation system suitable for optoelectronic applications.
  • Structural Insight : X-ray crystallography confirms planar geometry, stabilized by intramolecular hydrogen bonds .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Key Applications
This compound (Target) C₈H₁₂N₂ Amino, nitrile, dimethyl cyclopentene Not reported Pharmaceutical intermediates
(5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid C₈H₈F₂NO₂ Amino, carboxylic acid, difluoromethylenyl 96% Bioactive molecules
3-Amino-1-propene-1,1,3-tricarbonitrile C₆H₃N₄ Three nitriles, amino Not reported Polymers, crosslinking agents
(E)-Dihydropyridine derivative C₁₈H₂₆N₄O₃ Nitrile, dihydropyridine, ether Not reported Optoelectronics

Key Research Findings and Insights

  • Steric and Electronic Effects : The dimethyl groups in the target compound likely reduce ring strain compared to unsubstituted cyclopentenes, while the nitrile group enhances electrophilicity for nucleophilic additions . In contrast, the difluoromethylenyl group in Compound 5 () improves metabolic resistance but complicates synthesis due to fluorine handling .
  • Reactivity : The tricarbonitrile () exhibits higher reactivity in polymerization but poses greater safety risks .
  • Structural Diversity : The dihydropyridine derivative () demonstrates how heterocyclic expansion alters electronic properties, enabling applications beyond medicinal chemistry .

Biological Activity

2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile is an organic compound characterized by its unique cyclopentene structure, which includes an amino group and a nitrile group. Its molecular formula is C₈H₁₂N₂, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino group facilitates hydrogen bonding, while the nitrile group can coordinate with metal ions, making it a versatile candidate for biological interactions.

PropertyDetails
Molecular Formula C₈H₁₂N₂
IUPAC Name 2-amino-3,3-dimethylcyclopentene-1-carbonitrile
CAS Number 3597-66-8
Functional Groups Amino (-NH₂), Nitrile (-C≡N)

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. Research indicates that the amino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The nitrile group may also participate in coordination chemistry, influencing enzyme kinetics and receptor interactions.

Enzyme Interaction

Studies have shown that compounds with similar structures can act as enzyme inhibitors or activators. The dual functionality of this compound suggests it may serve as a ligand in biochemical assays or as a scaffold for developing enzyme inhibitors.

Pharmacological Potential

Research into the pharmacological properties of this compound indicates potential therapeutic applications. For instance, preliminary studies suggest it may exhibit antimicrobial or anticancer activities due to its ability to disrupt cellular processes through enzyme modulation.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Activity : A study investigated a series of cyclopentene derivatives for their cytotoxic effects on cancer cell lines. Results indicated that modifications on the cyclopentene ring could enhance antitumor activity through apoptosis induction .
  • Enzyme Inhibition : Another research focused on the inhibition of specific enzymes by nitrogen-containing heterocycles. The findings suggested that compounds with amino and nitrile functionalities could effectively inhibit target enzymes involved in metabolic pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is beneficial:

CompoundKey FeaturesBiological Activity
2-Amino-3,3-dimethylcyclopentene-1-carboxylic acid Contains a carboxylic acid instead of a nitrilePotentially less versatile than carbonitrile
2-Amino-3,3-dimethylcyclopentene-1-thiol Contains a thiol groupMay exhibit different reactivity patterns
2-Amino-3,3-dimethylcyclopentene Lacks the carbonitrile functionalityLimited biological activity compared to carbonitrile

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile, and how can intermediates be characterized spectroscopically?

  • Methodological Answer : The synthesis typically involves cyclization of nitrile-containing precursors under controlled conditions. For example, multi-step reactions may use cyclopentene derivatives with amino and nitrile functionalities introduced via nucleophilic substitution or condensation. Intermediates are characterized using 1H^1H/13C^{13}C NMR, FT-IR (to confirm nitrile C≡N stretching at ~2200 cm1^{-1}), and mass spectrometry. X-ray crystallography (e.g., SHELXL refinement) can resolve ambiguities in stereochemistry .

Q. How should researchers handle safety risks associated with reactive intermediates during synthesis?

  • Methodological Answer : Reactive intermediates (e.g., aminonitriles) often require inert atmospheres (N2_2/Ar) and low-temperature conditions to prevent decomposition. Safety protocols include:

  • Use of fume hoods and PPE (gloves, goggles) to mitigate skin/eye irritation risks .
  • Storage in moisture-free environments at ≤4°C to avoid hydrolysis. Stability assessments via TGA/DSC are recommended to identify decomposition thresholds .

Q. What spectroscopic techniques are optimal for confirming the structural integrity of the compound?

  • Methodological Answer : A combination of:

  • NMR : 1H^1H NMR detects amino protons (~δ 1.5–2.5 ppm) and cyclopentene protons (~δ 5.5–6.5 ppm). 13C^{13}C NMR identifies nitrile carbons (~δ 115–120 ppm) .
  • X-ray diffraction : Single-crystal analysis with SHELX software resolves bond angles and torsional strain in the cyclopentene ring .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length variations) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from experimental conditions (e.g., temperature, radiation source). Solutions include:

  • Multi-temperature refinement : Adjust SHELXL parameters to model thermal motion .
  • Comparative DFT calculations : Optimize geometry using B3LYP/6-31G(d) to validate experimental bond lengths .
  • Data averaging : Use multiple datasets to reduce systematic errors .

Q. What computational strategies predict the compound’s reactivity in catalytic or pharmacological contexts?

  • Methodological Answer :

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the amino and nitrile groups’ hydrogen-bonding potential .
  • Reactivity indices : Calculate Fukui functions (via Gaussian) to identify nucleophilic/electrophilic sites .
  • MD simulations : Assess conformational stability in solvent models (e.g., implicit water) .

Q. How can thermal stability parameters (e.g., TMRad_{\text{ad}}, SADT) be derived for safe scale-up?

  • Methodological Answer :

  • DSC/TGA analysis : Measure decomposition onset temperatures and enthalpy changes. For example, heating rates of 2–10°C/min reveal kinetic behavior .
  • Kinetic modeling : Apply Friedman isoconversional method to calculate activation energy (EaE_a) and pre-exponential factor (AA).
  • Safety thresholds : Use AKTS software to predict TMRad_{\text{ad}} (time to maximum rate) and SADT (self-accelerating decomposition temperature). Reported values for similar compounds are TMRad_{\text{ad}} ≈254°C and SADT ≈221°C .

Q. What strategies address regioselectivity challenges in derivatizing the cyclopentene ring?

  • Methodological Answer :

  • Directing groups : Temporarily install protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution .
  • Metal catalysis : Use Pd-catalyzed cross-coupling to functionalize specific positions without ring strain .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile group reactivity for nucleophilic additions .

Q. How do steric effects from the dimethyl group influence the compound’s conformational dynamics?

  • Methodological Answer :

  • X-ray/DFT comparison : Analyze torsional angles (e.g., C3-C4-C5-C6) to quantify steric hindrance .
  • VT-NMR : Variable-temperature NMR (e.g., −50°C to 50°C) detects restricted rotation due to methyl groups .
  • Energy barriers : Compute rotational barriers (kcal/mol) using QM/MM simulations .

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